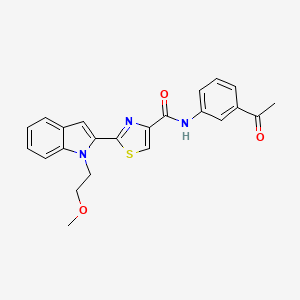

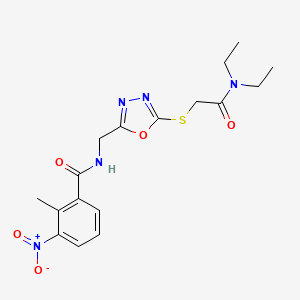

![molecular formula C14H21BrN2O2 B2864322 Tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate CAS No. 2004615-73-8](/img/structure/B2864322.png)

Tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate is a chemical compound with the CAS Number: 2004615-73-8 . It has a molecular weight of 329.24 . It is in the form of a powder .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H21BrN2O2/c1-14(2,3)19-13(18)17-9-12(16)8-10-5-4-6-11(15)7-10/h4-7,12H,8-9,16H2,1-3H3,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

This compound has a molecular weight of 329.24 . It is a powder in physical form . The storage temperature for this compound is 4°C .Applications De Recherche Scientifique

Chemical Synthesis and Protective Group Strategies

Boc-Protected Amines via Curtius Rearrangement : A method involving the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide forms an acyl azide intermediate, which undergoes Curtius rearrangement. This process, facilitated by tetrabutylammonium bromide and zinc(II) triflate, leads to the formation of desired tert-butyl carbamates, including malonate derivatives for protected amino acids production, under mild conditions (Lebel & Leogane, 2005).

Metalation and Alkylation of Aminosilanes : tert-Butyl carbamate derivatives of aminomethyltrialkylsilanes demonstrate the ability for metalation between nitrogen and silicon, followed by efficient reaction with various electrophiles. This process is pivotal for preparing α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).

Chemoselective Transformation via Silyl Carbamates : The transformation of common amino protecting groups into N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate) and its subsequent reactions demonstrate a chemoselective approach to synthesize N-ester type compounds. This highlights a novel path for converting N-t-Boc compounds into their corresponding N-Z compounds under mild conditions (Sakaitani & Ohfune, 1990).

Catalysis and Enantioselective Synthesis

Catalytic N-tert-Butoxycarbonylation : Indium(III) bromide and chloride catalyze the N-tert-butoxycarbonylation of amines with (Boc)2O under solvent-free conditions, leading to various N-tert-butyl-carbamates. This method is notable for its chemoselectivity and efficiency in synthesizing chiral amines and derivatives of α-amino acids and β-amino alcohols without competitive side reactions (Chankeshwara & Chakraborti, 2006).

Enantioselective Synthesis of β-Alanine Derivatives : A strategy for preparing enantioselectively 3-aminopropanoic acid derivatives, which are β-analogues of aromatic amino acids, involves electrophilic attack of synthetic equivalents of [H2NCH2]+ upon enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones. This synthesis pathway utilizes tert-butyl bromoacetate and highlights a method for introducing nitrogen through the Curtius reaction, contributing to the field of asymmetric synthesis (Arvanitis et al., 1998).

Environmental Applications

Atmospheric CO2 Fixation : A process for atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates bearing an iodomethyl group, employs tert-butyl hypoiodite (t-BuOI) under mild conditions. This method highlights an efficient approach to capturing atmospheric CO2, showcasing an application in environmental chemistry (Takeda et al., 2012).

Safety And Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is classified as a hazard under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302, H315, H318, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Propriétés

IUPAC Name |

tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN2O2/c1-14(2,3)19-13(18)17-9-12(16)8-10-5-4-6-11(15)7-10/h4-7,12H,8-9,16H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPHLOALKUUDIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

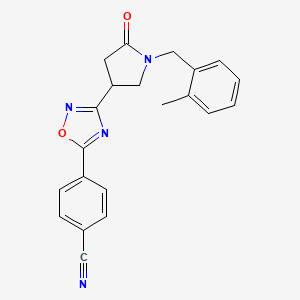

![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2864241.png)

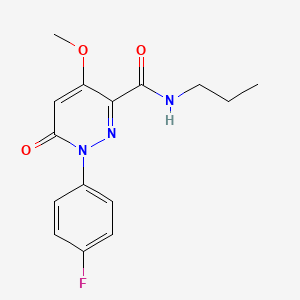

![2-(((3-chlorobenzyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2864245.png)

![4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2864246.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2864248.png)

![8-(3-Nitrobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2864251.png)

![(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2864257.png)